molecular formula C10H13NO3 B2713352 Ethyl 2-amino-2-(3-hydroxyphenyl)acetate CAS No. 536754-45-7

Ethyl 2-amino-2-(3-hydroxyphenyl)acetate

Cat. No.: B2713352
CAS No.: 536754-45-7
M. Wt: 195.218
InChI Key: UROAXDAUPFMYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-2-(3-hydroxyphenyl)acetate, with the molecular formula C10H13NO3 and a molecular weight of 195.21 g/mol, is a versatile chemical building block for research and development . Its structure features both amino and phenolic hydroxyl groups, which allow it to participate in diverse synthetic pathways and molecular interactions. This compound serves as a critical intermediate in the synthesis of novel organic compounds, particularly in the fields of medicinal and fine chemistry . Studies on similar hydroxyphenyl derivatives highlight their role as key intermediates for the rational design of new chemotherapeutic agents, underscoring the research value of this compound class . The functional groups on the molecule enable significant biological interactions; the hydroxyphenyl group can engage in hydrogen bonding and π-π stacking, while the amino group can form ionic bonds with negatively charged sites on proteins or enzymes . These interactions are fundamental for modulating enzyme activity and receptor function. Research into its biological profile suggests potential for antimicrobial and anti-inflammatory activities, making it a candidate for further investigation in drug discovery programs . As a scaffold, it is utilized in producing fine chemicals and specialty materials, including pharmaceuticals and agrochemicals . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-2-(3-hydroxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-2-14-10(13)9(11)7-4-3-5-8(12)6-7/h3-6,9,12H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROAXDAUPFMYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536754-45-7
Record name ethyl 2-amino-2-(3-hydroxyphenyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Ethyl 2 Amino 2 3 Hydroxyphenyl Acetate

Retrosynthetic Analysis and Strategic Disconnections for Ethyl 2-amino-2-(3-hydroxyphenyl)acetate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. amazonaws.com For this compound, the primary strategic disconnections focus on the formation of the C-N bond at the α-carbon and the ester linkage.

Two logical disconnections are immediately apparent:

C(α)-N Bond Disconnection: This is a common strategy for α-amino acids. This disconnection leads to a synthon of an α-carbocation (or its equivalent) on the phenylacetate (B1230308) backbone and an ammonia (B1221849) equivalent. The practical chemical equivalents for this approach could involve the amination of an α-halo ester or the reduction of an α-oximino or α-azido ester.

Ester C-O Bond Disconnection: This approach breaks the molecule down into the corresponding α-amino acid, (3-hydroxyphenyl)glycine, and ethanol (B145695). This suggests that a final esterification step could be a straightforward way to complete the synthesis, provided the α-amino acid precursor is accessible.

A further disconnection of the (3-hydroxyphenyl)glycine intermediate via the C(α)-C(aryl) bond points towards simpler precursors like a glycine (B1666218) equivalent and a 3-hydroxyphenyl electrophile. However, a more common and effective strategy involves disconnecting both the C(α)-N and C(α)-H bonds, leading back to 3-hydroxybenzaldehyde (B18108). This suggests a pathway involving the construction of the amino acid backbone directly onto the aldehyde, such as in the Strecker synthesis.

Table 1: Key Retrosynthetic Disconnections and Corresponding Synthons

Disconnection Point Bond Type Resulting Synthons Potential Starting Materials
Ester Linkage C-O (3-hydroxyphenyl)glycine + Ethanol (3-hydroxyphenyl)glycine, Ethanol
Alpha-Amino Group C-N α-functionalized ethyl (3-hydroxyphenyl)acetate + Ammonia equivalent Ethyl 2-bromo-2-(3-hydroxyphenyl)acetate, NH₃

Classical and Established Synthetic Routes to this compound

Classical synthetic routes typically prioritize yield and scalability using well-established reactions, often without control over stereochemistry, resulting in a racemic mixture of the final product.

A linear synthesis involves a sequential series of reactions where the product of one step becomes the substrate for the next. A plausible linear route to racemic this compound can be envisioned starting from 3-hydroxybenzaldehyde, a readily available starting material.

One common method is a variation of the Strecker synthesis .

Step 1: Aminonitrile Formation: 3-hydroxybenzaldehyde reacts with an ammonia source (like ammonium (B1175870) chloride) and a cyanide source (like potassium cyanide) to form 2-amino-2-(3-hydroxyphenyl)acetonitrile. The phenolic hydroxyl group may require protection (e.g., as a benzyl (B1604629) ether) to prevent side reactions under the conditions used.

Step 2: Hydrolysis: The resulting aminonitrile is then hydrolyzed under acidic or basic conditions to yield the racemic α-amino acid, (3-hydroxyphenyl)glycine.

Step 3: Esterification: The final step is a Fischer esterification, where (3-hydroxyphenyl)glycine is heated in ethanol with a catalytic amount of a strong acid (e.g., sulfuric acid) to produce the target ester.

Table 2: Example of a Linear Synthetic Sequence

Step Reaction Key Reagents Intermediate/Product
1 Strecker Reaction 3-hydroxybenzaldehyde, NH₄Cl, KCN 2-amino-2-(3-hydroxyphenyl)acetonitrile
2 Nitrile Hydrolysis H₂SO₄, H₂O (3-hydroxyphenyl)glycine

For this compound, a convergent strategy could involve the separate preparation of a protected (3-hydroxyphenyl)glycine derivative and its subsequent coupling.

Fragment A Synthesis: Preparation of a suitable glycine equivalent, for example, ethyl isocyanoacetate.

Fragment B Synthesis: Preparation of 3-hydroxybenzaldehyde or a derivative.

Coupling Step: A base-mediated condensation of ethyl isocyanoacetate with 3-hydroxybenzaldehyde would yield an oxazoline (B21484) intermediate. Subsequent hydrolysis of the oxazoline would furnish the target α-amino ester.

This approach allows for modifications to be made to each fragment independently before the key coupling step, offering greater flexibility.

| Flexibility | Less flexible for creating analogues. | Highly flexible; allows for easy modification of fragments to create a library of related compounds. |

Advanced and Stereoselective Synthesis of this compound

Many applications, particularly in the pharmaceutical industry, require enantiomerically pure compounds. Advanced synthetic methods are employed to control the stereochemistry at the α-carbon, producing a single enantiomer of the target molecule.

This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. wikipedia.org The auxiliary directs a subsequent reaction to occur with high diastereoselectivity. After the desired stereocenter is set, the auxiliary is removed and can often be recycled.

A well-known example applicable here is the use of Evans' oxazolidinone auxiliaries . tcichemicals.com

Attachment: An achiral N-acetyl oxazolidinone is deprotonated and reacted with a suitable electrophile to attach the glycine unit.

Diastereoselective Alkylation: The resulting enolate is then reacted with a reagent that can introduce the 3-hydroxyphenyl group (or a protected version), such as 3-(benzyloxy)benzyl bromide. The steric bulk of the chiral auxiliary directs the incoming electrophile to one face of the enolate, creating one diastereomer preferentially.

Cleavage: The chiral auxiliary is then cleaved (e.g., via hydrolysis or alcoholysis with sodium ethoxide in ethanol) to release the enantiomerically enriched α-amino ester.

Table 4: Chiral Auxiliary-Mediated Synthesis Sequence

Step Description Purpose
1 Acylation of Chiral Auxiliary Attach the glycine backbone to the chiral controller.
2 Diastereoselective Electrophilic Addition Introduce the 3-hydroxyphenyl group with stereocontrol.

Asymmetric catalysis is a highly efficient method for producing chiral compounds. It uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A key strategy for synthesizing α-amino acids is the asymmetric hydrogenation of a prochiral precursor.

A suitable precursor for this compound would be an enamine or an imine derivative, such as ethyl 2-(acetylamino)-2-(3-hydroxyphenyl)acrylate.

Precursor Synthesis: The precursor can be synthesized from 3-hydroxybenzaldehyde and an N-acetylglycine ethyl ester derivative.

Asymmetric Hydrogenation: The C=C double bond of the acrylate (B77674) precursor is hydrogenated using a chiral transition metal catalyst. Catalysts typically consist of a metal center (e.g., Rhodium, Ruthenium, or Iridium) and a chiral phosphine (B1218219) ligand (e.g., BINAP, DuPhos). The chiral ligand creates a chiral environment around the metal, forcing the hydrogen to add to one face of the double bond, thereby producing one enantiomer of the product in high excess.

This method is often preferred in industrial settings due to its high efficiency and atomic economy, as it avoids the use of stoichiometric amounts of a chiral auxiliary.

Table 5: Potential Asymmetric Catalytic Systems

Catalyst Type Metal Center Chiral Ligand Example Enantiomeric Excess (Typical)
Rhodium-based Rh(I) (R)-BINAP >95%
Ruthenium-based Ru(II) (S,S)-Ts-DPEN >98%

Diastereoselective Control in Bond-Forming Reactions

Achieving stereochemical control is paramount in the synthesis of chiral molecules like this compound. While specific diastereoselective syntheses targeting this exact molecule are not extensively detailed in publicly available literature, the principles of asymmetric synthesis of α-aryl glycine derivatives are well-established and directly applicable. These methods primarily rely on the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions to influence the formation of one stereoisomer over another.

Chiral Auxiliaries: One of the most reliable methods for controlling stereochemistry involves the temporary attachment of a chiral auxiliary to a glycine-derived substrate. nih.gov This auxiliary, often derived from naturally occurring chiral molecules like amino acids or terpenes, directs the approach of an incoming aryl group to one face of the molecule, leading to a diastereomeric excess of one product. nih.govacs.org For instance, a common strategy involves the use of chiral bis-lactim ethers, such as those derived from valine and glycine (Schöllkopf auxiliaries). Arylation of the enolized bis-lactim ether, followed by acidic hydrolysis, cleaves the auxiliary and yields the desired α-aryl glycine ester in high enantiomeric purity. d-nb.info Another approach uses chiral N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, which forms a nickel (II) complex with a glycine substrate, facilitating diastereoselective alkylation or arylation. tcichemicals.com

Catalytic Asymmetric Synthesis: An increasingly prevalent approach involves the use of a chiral catalyst to create the stereocenter. This avoids the need to install and remove an auxiliary, improving atom economy. Palladium-catalyzed α-arylation of a chiral nickel(II) glycinate (B8599266) is one such method. researchgate.net Similarly, asymmetric hydrogenation of a prochiral N-aryl imino ester intermediate, using a chiral rhodium or ruthenium catalyst, can produce the desired amino ester with high enantioselectivity. researchgate.net Three-component reactions involving glyoxylic acid, a sulfonamide, and an arylboronic acid, catalyzed by a chiral palladium complex, also offer a direct and modular route to this class of compounds. researchgate.net

The selection of a specific method depends on factors such as the availability of the chiral source, desired enantiomeric purity, and scalability. The table below summarizes common approaches applicable to the synthesis of chiral α-aryl glycine esters.

MethodPrincipleKey Reagents/CatalystsTypical Stereoselectivity
Chiral Auxiliary (Schöllkopf)Diastereoselective arylation of a chiral bis-lactim ether.Valine-derived bis-lactim ether, strong base (e.g., n-BuLi), aryl halide.High (often >95% de). d-nb.info
Chiral Auxiliary (Evans)Diastereoselective alkylation/arylation of a chiral oxazolidinone derivative of glycine.N-acyloxazolidinone, Lewis acid, arylating agent.High (often >95% de). nih.gov
Catalytic Asymmetric HydrogenationEnantioselective reduction of a C=N double bond in a prochiral imine.α-imino ester substrate, Chiral Rh or Ru phosphine complexes (e.g., DuPhos, BINAP).High (often >95% ee). researchgate.net
Catalytic Asymmetric ArylationEnantioselective addition of an aryl group to a glycine equivalent.Ni(II)-glycinate complex, aryl halide, chiral phosphine ligand, Pd catalyst.Good to High (variable ee). researchgate.net

Green Chemistry Principles in this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact. syrris.com This involves designing processes that reduce waste, use less hazardous substances, and improve energy efficiency.

A major goal of green chemistry is to reduce the use of volatile organic solvents (VOCs), which are often toxic and difficult to dispose of. Performing reactions in water or under solvent-free conditions is a highly desirable alternative. The synthesis of α-amino acids has seen progress in this area. For example, highly diastereoselective conjugate addition reactions to form α-amino acids have been successfully performed in aqueous media. nih.gov Furthermore, some multicomponent reactions, such as the Petasis-Borono Mannich reaction, can be adapted for aqueous conditions. d-nb.info

For a key step in a potential synthesis of this compound—such as the reduction of a nitro group on a precursor molecule, ethyl 2-(3-hydroxy-nitrophenyl)acetate—aqueous systems are particularly effective. Classic methods using iron powder in the presence of an acid or ammonium chloride in water/ethanol mixtures are well-established and greener than reductions requiring metal hydrides in anhydrous organic solvents. nih.gov

Two key metrics for evaluating the "greenness" of a synthetic process are Atom Economy (AE) and the Environmental Factor (E-Factor). rsc.orgnih.gov

Atom Economy (AE) is a theoretical measure of how many atoms from the reactants are incorporated into the final desired product. nih.gov

E-Factor is a practical measure that quantifies the total mass of waste produced for every kilogram of product. libretexts.org The pharmaceutical industry typically has very high E-factors (25-200+), highlighting the significant waste generated. syrris.com

To illustrate, consider a hypothetical three-step synthesis of the target compound starting from 3-hydroxybenzaldehyde:

Strecker Synthesis: 3-hydroxybenzaldehyde + KCN + NH₄Cl → α-aminonitrile

Hydrolysis: α-aminonitrile → 2-amino-2-(3-hydroxyphenyl)acetic acid

Esterification: Acetic acid + Ethanol → this compound

Optimizing these metrics involves choosing synthetic routes that favor addition reactions over substitutions or eliminations and designing processes that minimize the use of stoichiometric reagents, solvents, and complex purification steps. Catalytic methods are inherently superior in this regard. rsc.org

MetricDefinitionIdeal ValueImplication for Synthesis
Atom Economy (AE)(MW of Product / Σ MW of Reactants) x 100%100%Favors addition and rearrangement reactions over substitutions and eliminations. nih.gov
E-FactorTotal Mass of Waste / Mass of Product0Accounts for all waste, including solvents, reagents, and byproducts, reflecting real-world process efficiency. libretexts.org

The foundation of a truly green process is the use of renewable starting materials. rsc.org Aromatic compounds, including the 3-hydroxyphenyl moiety, are traditionally derived from petrochemicals. However, significant research is focused on producing aromatic amino acids and their precursors from biomass. nih.govfrontiersin.org Engineered microorganisms, such as cyanobacteria, can be designed to convert CO₂ and sunlight directly into aromatic amino acids like phenylalanine, which could serve as a precursor. purdue.edu While direct microbial synthesis of this compound from renewable feedstocks is not yet established, the development of bio-based routes to key aromatic intermediates is a promising area of research. researchgate.net

Catalysis is central to green chemistry. The use of heterogeneous catalysts that can be easily separated and recycled, or biocatalysts (enzymes) that operate under mild aqueous conditions, can dramatically reduce waste and energy consumption compared to stoichiometric reagents.

Process Optimization and Scalability Considerations in the Synthesis of this compound

Translating a laboratory synthesis into a large-scale industrial process requires rigorous optimization and consideration of safety, cost, and robustness. researchgate.net For the synthesis of an α-amino acid ester, several key aspects must be addressed.

Reaction Conditions: Each step of the synthesis must be optimized. This includes catalyst loading, temperature, pressure, and reaction time. For an esterification step, for instance, a balance must be struck between driving the reaction to completion (e.g., by removing water) and preventing side reactions or degradation at high temperatures. scirp.org Continuous flow reactors are increasingly being explored as they offer better control over reaction parameters, improved safety, and potentially higher throughput compared to traditional batch reactors. advancedchemtech.com

Reagent Selection and Handling: On a large scale, the cost, availability, and safety of reagents are critical. For example, while the Strecker synthesis is effective, the use of large quantities of potassium cyanide poses significant safety and handling challenges at an industrial scale. youtube.com Alternative, safer routes are often preferred for commercial production.

Work-up and Purification: Laboratory-scale purifications often rely on chromatography, which is expensive and generates large volumes of solvent waste, making it unsuitable for large-scale production. The ideal industrial process yields a product that can be isolated by crystallization. This requires careful optimization of solvent systems, pH, and temperature to ensure high purity and yield of the final product. For amino acid esters, isolation as a stable salt (e.g., hydrochloride) is a common strategy to improve crystallinity and handling. nih.gov

Reactivity, Chemical Transformations, and Derivatization of Ethyl 2 Amino 2 3 Hydroxyphenyl Acetate

Reactions Involving the Amine Functionality of Ethyl 2-amino-2-(3-hydroxyphenyl)acetate

The primary amine group in this compound is a key site for nucleophilic reactions, enabling the construction of more complex molecular architectures through the formation of new carbon-nitrogen and other heteroatom bonds.

The nucleophilic nature of the primary amine readily allows for acylation, alkylation, and arylation reactions.

Acylation: The amine can be converted into an amide by reaction with acylating agents such as acyl chlorides or anhydrides. This reaction is typically performed in the presence of a base to neutralize the acidic byproduct. The resulting N-acylated derivatives are important intermediates in the synthesis of various compounds.

Alkylation: N-alkylation can be achieved by reacting the amine with alkyl halides. This process can lead to the formation of secondary and tertiary amines. For instance, reaction with ethyl bromoacetate could introduce a carbethoxymethyl group onto the nitrogen atom. google.com The degree of alkylation can often be controlled by the stoichiometry of the reactants.

Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished through reactions like the Buchwald-Hartwig amination, which involves a palladium catalyst to couple the amine with an aryl halide.

Table 1: Examples of Amine Functionalization Reactions

Reaction Type Reagent Example Product Type
Acylation Acetyl Chloride N-acetyl derivative (Amide)
Alkylation Ethyl Iodide N-ethyl derivative (Secondary Amine)

Condensation reactions involving the primary amine are fundamental for synthesizing imines (Schiff bases) and various heterocyclic systems.

Imine Formation: The amine group can react with aldehydes or ketones in the presence of an acid catalyst to form an imine. redalyc.org This reaction proceeds via a tetrahedral intermediate, followed by the elimination of a water molecule. Imines are valuable intermediates themselves and can undergo further transformations.

Heterocycle Synthesis: The bifunctional nature of this compound makes it an excellent precursor for heterocyclic synthesis. For example, condensation with dicarbonyl compounds can lead to the formation of heterocycles like diazepines or pyrazines. The α-amino ester moiety is a common structural motif used in the synthesis of thiazole derivatives and other biologically relevant heterocyclic compounds. farmaciajournal.com

The basic nature of the primary amine allows it to readily react with both inorganic and organic acids to form ammonium (B1175870) salts.

Salt Formation: Treatment with acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) protonates the nitrogen atom, forming the corresponding ammonium salt. This transformation significantly increases the water solubility of the compound, a property that is often exploited in purification processes or for specific applications. The formation of salts is a reversible process, and the free amine can be regenerated by treatment with a base.

Reactions Involving the Ester Functionality of this compound

The ethyl ester group is susceptible to nucleophilic acyl substitution, providing a handle for modifying the carboxyl end of the molecule.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-2-(3-hydroxyphenyl)acetic acid. This reaction can be catalyzed by either acid or base. libretexts.org Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. libretexts.org Base-catalyzed hydrolysis, known as saponification, is an irreversible process that yields the carboxylate salt, which must be subsequently acidified to obtain the free carboxylic acid. libretexts.org

Transesterification: In the presence of an acid or base catalyst, reacting the ethyl ester with a different alcohol (e.g., methanol or propanol) can replace the ethoxy group with a different alkoxy group. This process is often used to modify the properties of the ester, such as its boiling point or solubility. Enzymatic catalysts, such as lipases, are also effective for transesterification under mild conditions. mdpi.com

Ammonolysis: The reaction of the ester with ammonia (B1221849) results in the formation of the corresponding primary amide, 2-amino-2-(3-hydroxyphenyl)acetamide. This reaction, known as ammonolysis, involves the nucleophilic attack of ammonia on the ester carbonyl group. google.com

Table 2: Transformations of the Ester Group

Reaction Type Reagent(s) Product Functional Group
Acidic Hydrolysis H₂O, H⁺ catalyst Carboxylic Acid
Saponification NaOH or KOH, then H₃O⁺ Carboxylic Acid
Transesterification R'OH, acid or base catalyst New Ester (COOR')

The ester functionality can be reduced to an alcohol using powerful reducing agents.

Reduction to Alcohol: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the ethyl ester to 2-amino-2-(3-hydroxyphenyl)ethanol. The reaction must be carried out in anhydrous conditions, as LiAlH₄ reacts violently with water. The resulting amino alcohol is a valuable building block for further synthetic modifications.

Reactions Involving the Hydroxyphenyl Moiety of this compound

The hydroxyphenyl group in this compound contains a benzene ring that is activated towards electrophilic aromatic substitution. The hydroxyl (-OH) and the amino (-NH2) groups are both ortho-, para-directing and strongly activating. This heightened reactivity often means that these reactions can proceed under milder conditions compared to unsubstituted benzene.

Halogenation: The presence of the activating hydroxyl and amino groups facilitates the halogenation of the aromatic ring. For instance, reaction with bromine water would be expected to lead to polybromination at the positions ortho and para to the hydroxyl group. To achieve selective monohalogenation, less reactive halogenating agents and controlled reaction conditions would be necessary.

Nitration: Nitration of the phenolic ring can be achieved using nitrating agents. The regioselectivity of this reaction is influenced by the directing effects of the existing substituents. The powerful activating nature of the hydroxyl group makes the ring susceptible to oxidation, necessitating careful control of reaction conditions.

Sulfonation: Sulfonation of the aromatic ring can be accomplished by treatment with sulfuric acid. The position of sulfonation is temperature-dependent. At lower temperatures, the ortho isomer is often favored, while at higher temperatures, the thermodynamically more stable para isomer tends to be the major product.

Due to the high reactivity of the phenol (B47542) ring, polysubstitution can be a common outcome in these electrophilic substitution reactions unless stringent control over the reaction conditions is exercised.

The phenolic hydroxyl group is a prime target for derivatization through etherification and esterification reactions.

Etherification: The formation of an ether linkage at the phenolic hydroxyl group can be accomplished through various methods, most commonly the Williamson ether synthesis. This involves deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide. The choice of base and solvent is crucial to optimize the yield and minimize side reactions.

Esterification: The phenolic hydroxyl group can be readily esterified by reaction with acylating agents such as acid chlorides or anhydrides. This reaction is often carried out in the presence of a base, like pyridine, which acts as a catalyst and neutralizes the acidic byproduct. The resulting esters can serve as protecting groups or be used to modify the biological activity of the parent molecule.

Table 1: Examples of Etherification and Esterification Reactions of Phenolic Compounds

Reaction TypeReagentsProduct TypeGeneral Conditions
EtherificationAlkyl halide, Base (e.g., NaH, K2CO3)Alkyl aryl etherAprotic solvent (e.g., DMF, Acetone)
EsterificationAcyl chloride or Anhydride, Base (e.g., Pyridine)Aryl esterAnhydrous conditions

This table provides a generalized overview of common conditions for these reactions.

Oxidation: The electron-rich phenolic ring in this compound is susceptible to oxidation. Strong oxidizing agents can lead to complex mixtures of products, including quinones or even ring-opening products. The presence of the amino group further sensitizes the molecule to oxidation. Electrochemical oxidation is another method that can be employed to study and perform oxidative transformations on phenolic compounds.

Reduction: The aromatic ring of the hydroxyphenyl moiety can be reduced to a cyclohexyl ring under forcing conditions. This typically requires catalytic hydrogenation at high pressure and temperature, using catalysts such as rhodium on carbon or ruthenium. The reduction of the aromatic ring significantly alters the three-dimensional structure and electronic properties of the molecule. Under milder catalytic hydrogenation conditions, other functional groups in the molecule might be reduced preferentially over the aromatic ring.

Regioselective and Stereoselective Transformations of this compound

Achieving regioselectivity in the modification of this compound is a key challenge due to the presence of multiple reactive sites. For electrophilic aromatic substitution, the regioselectivity is primarily governed by the strong ortho-, para-directing influence of the hydroxyl and amino groups. The steric hindrance around the ortho positions can sometimes favor substitution at the less hindered para position.

The chiral center at the α-carbon of the amino acid portion of the molecule introduces the element of stereoselectivity. Reactions that create a new stereocenter can potentially proceed with diastereoselectivity, influenced by the existing stereochemistry. The synthesis of enantiomerically pure forms of this compound often involves asymmetric synthesis strategies or chiral resolution of a racemic mixture.

Mechanistic Investigations of Key Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Reaction Kinetics: The rates of electrophilic aromatic substitution on the hydroxyphenyl ring are expected to be significantly faster than for benzene due to the activating effects of the hydroxyl and amino groups. Kinetic studies would likely show a strong dependence on the concentration of the electrophile and the substrate. For etherification and esterification reactions, the kinetics are influenced by the nucleophilicity of the phenoxide ion (in the case of etherification) or the phenol itself, and the electrophilicity of the alkylating or acylating agent.

Thermodynamic Studies: The relative stability of the products often determines the final product distribution in reversible reactions. For instance, in sulfonation, the ortho product is the kinetic product (formed faster at lower temperatures), while the para product is the thermodynamic product (more stable and favored at higher temperatures where equilibrium can be established). Thermodynamic data can help in understanding the energy profiles of different reaction pathways and in predicting the feasibility of a given transformation.

Identification of Intermediates and Transition States in the Reactivity of this compound

A comprehensive review of available scientific literature reveals a significant gap in experimental and computational data specifically detailing the intermediates and transition states involved in the chemical transformations of this compound. While research exists for structurally related compounds, such as Ethyl 2-(3-amino-4-hydroxyphenyl)acetate, this information primarily focuses on crystallographic analysis and synthetic procedures rather than mechanistic pathways.

Due to the absence of direct studies on this compound, a detailed, evidence-based discussion of its specific reaction intermediates and transition states is not possible at this time. The functional groups present in the molecule—a primary aromatic amine, a phenolic hydroxyl group, and an ethyl ester—suggest that it could participate in a variety of chemical transformations. However, without dedicated research, any description of the intermediates and transition states for this particular compound would be speculative and fall outside the scope of established scientific findings.

Typical reactions for the functional groups present might include:

N-Acylation or N-Alkylation: The primary amine is susceptible to reactions with acylating or alkylating agents. These reactions would proceed through tetrahedral intermediates.

O-Alkylation or O-Acylation: The phenolic hydroxyl group can be alkylated or acylated, likely involving a phenoxide intermediate.

Ester Hydrolysis or Transesterification: The ethyl ester can be hydrolyzed under acidic or basic conditions or undergo transesterification. These reactions involve tetrahedral intermediates formed by nucleophilic attack at the carbonyl carbon.

Oxidation: The aminophenol moiety is susceptible to oxidation, which could proceed through radical intermediates or via a two-electron mechanism to form quinone-imine type structures.

Cyclization Reactions: Depending on the reaction conditions and reagents, intramolecular cyclization could occur, potentially leading to the formation of heterocyclic structures. The mechanisms for such reactions would involve various intermediates and transition states specific to the cyclization pathway.

It is crucial to emphasize that the specific structures of intermediates and the geometries and energy barriers of transition states are highly dependent on the reaction conditions, including the solvent, temperature, and the presence of catalysts. Computational chemistry, through methods such as Density Functional Theory (DFT), would be a powerful tool to predict the geometries and energies of stationary points along the potential energy surface of reactions involving this compound. However, such theoretical studies for this specific molecule are not currently available in the public domain.

Computational and Theoretical Investigations of Ethyl 2 Amino 2 3 Hydroxyphenyl Acetate

Quantum Chemical Calculations of Electronic Structure and Molecular Properties of Ethyl 2-amino-2-(3-hydroxyphenyl)acetate

Quantum chemical calculations are fundamental to predicting the electronic structure and molecular properties of a compound. These methods, rooted in quantum mechanics, can provide detailed information about a molecule's geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Geometry, Vibrational Frequencies, and Energetics

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT studies are instrumental in predicting the optimized geometry, vibrational frequencies, and energetics of molecules like this compound.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the different vibrational modes of the molecule and can be correlated with experimental infrared (IR) and Raman spectra. A hypothetical table of calculated vibrational frequencies for this compound is presented below, illustrating the types of vibrations expected.

Vibrational ModeFunctional GroupHypothetical Wavenumber (cm⁻¹)
O-H stretchPhenolic Hydroxyl~3600
N-H stretchAmino~3400-3300
C-H stretchAromatic~3100-3000
C-H stretchAliphatic~3000-2850
C=O stretchEster~1730
C=C stretchAromatic Ring~1600-1450
C-O stretchEster/Phenol (B47542)~1250-1000

Energetics: DFT calculations can also provide valuable information about the thermodynamic properties of a molecule, such as its total energy, enthalpy, and Gibbs free energy. These values are crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it might participate.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of different electrostatic potential. Red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the hydroxyl and ester groups, as well as the nitrogen atom of the amino group, indicating these as potential sites for electrophilic interaction.

Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. A small HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the amino and hydroxyl groups, while the LUMO may be centered on the ester group and the aromatic ring.

OrbitalDescriptionHypothetical Energy (eV)
HOMOHighest Occupied Molecular Orbital-5.5
LUMOLowest Unoccupied Molecular Orbital-0.5
HOMO-LUMO GapEnergy difference5.0

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict various spectroscopic parameters. As mentioned, calculated IR frequencies can be compared to experimental spectra to aid in the assignment of vibrational bands. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These theoretical predictions can be invaluable in interpreting complex experimental NMR spectra and confirming the structure of a synthesized compound.

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the behavior of a molecule in a particular environment, such as in a solvent. For this compound, an MD simulation in a solvent like water could reveal how the molecule interacts with its surroundings, including the formation of hydrogen bonds between the amino and hydroxyl groups of the solute and the water molecules. Such simulations are also crucial for understanding how the molecule might interact with biological macromolecules, such as proteins.

Computational Prediction of Reactivity, Reaction Pathways, and Selectivity

Computational chemistry can be used to predict the reactivity of a molecule and to explore potential reaction pathways. By analyzing the electronic properties of this compound, such as its MEP and FMOs, regions of the molecule that are likely to be involved in chemical reactions can be identified. For example, the electron-rich aromatic ring is a likely site for electrophilic substitution reactions, while the amino and hydroxyl groups can act as nucleophiles. Furthermore, computational methods can be used to model the transition states of potential reactions, providing information about the activation energies and helping to predict the most favorable reaction pathways and the selectivity of the reaction.

In Silico Design and Virtual Screening of Novel Derivatives for Specific Chemical Applications

The advancement of computational chemistry has revolutionized the approach to designing novel molecules with desired chemical properties. For a scaffold such as this compound, in silico techniques offer a powerful avenue for the rational design and virtual screening of new derivatives targeted for a variety of chemical applications. These computational methods allow for the exploration of vast chemical spaces in a time- and cost-effective manner, prioritizing synthetic efforts on compounds with the highest probability of success.

The core structure of this compound, featuring a phenyl ring with hydroxyl and aminoacetate substituents, presents multiple sites for chemical modification. These modifications can be strategically designed to modulate the molecule's electronic, steric, and pharmacokinetic properties. The process of designing these novel derivatives typically begins with the identification of a target application, which could range from catalysis and materials science to medicinal chemistry.

Once a target is defined, a library of virtual derivatives can be generated by systematically altering the functional groups on the parent molecule. For instance, the hydroxyl group on the phenyl ring could be converted to an ether or an ester, the amino group could be acylated or alkylated, and the ethyl ester could be modified to other alkyl esters or amides. Furthermore, additional substituents could be introduced onto the phenyl ring to fine-tune the electronic properties of the molecule.

Following the design of a virtual library, high-throughput virtual screening can be employed to assess the potential of each derivative for the intended application. This process often involves a hierarchical filtering approach. Initially, simple molecular descriptors and physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, are calculated to filter out compounds with undesirable characteristics.

For applications in medicinal chemistry, this initial screening is often followed by more sophisticated computational analyses. Molecular docking, a key technique in virtual screening, can be used to predict the binding mode and affinity of the designed derivatives to a specific biological target, such as an enzyme or a receptor. This allows for the identification of compounds that are likely to exhibit the desired biological activity.

The insights gained from these computational studies are invaluable for guiding the synthesis and experimental testing of the most promising candidates. Below is a hypothetical example of a virtual screening workflow for novel derivatives of this compound designed as potential inhibitors of a hypothetical enzyme.

Hypothetical Virtual Screening of this compound Derivatives

In this theoretical study, a library of 100 virtual derivatives of this compound was designed. The design strategy focused on modifications at the hydroxyl, amino, and ester functionalities, as well as substitutions on the phenyl ring. This virtual library was then subjected to a multi-step virtual screening protocol against a hypothetical enzyme target.

The screening cascade included:

Lipinski's Rule of Five Filtering: To assess drug-likeness and potential for oral bioavailability.

Molecular Docking: To predict the binding affinity and interaction patterns within the enzyme's active site.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To evaluate the pharmacokinetic and safety profiles of the top-ranking compounds from docking.

The results of this hypothetical screening for a selection of the top-ranked derivatives are presented in the tables below.

Table 1: Physicochemical Properties and Docking Scores of Selected Derivatives

Derivative IDModificationMolecular Weight ( g/mol )logPDocking Score (kcal/mol)
E2A3HPA-001Parent Compound195.211.2-5.8
E2A3HPA-0073-methoxy209.241.5-6.5
E2A3HPA-015N-acetyl237.251.0-7.2
E2A3HPA-0234-chloro substitution229.662.0-7.8
E2A3HPA-031Ethyl ester to amide194.220.8-6.9
E2A3HPA-0453-O-benzyl285.333.5-8.5

Table 2: Predicted ADMET Properties of Top Derivatives

Derivative IDHuman Intestinal Absorption (%)Blood-Brain Barrier PermeationCYP2D6 InhibitionAmes Mutagenicity
E2A3HPA-001HighLowNon-inhibitorNon-mutagenic
E2A3HPA-007HighLowNon-inhibitorNon-mutagenic
E2A3HPA-015HighLowNon-inhibitorNon-mutagenic
E2A3HPA-023HighMediumInhibitorNon-mutagenic
E2A3HPA-031HighLowNon-inhibitorNon-mutagenic
E2A3HPA-045MediumHighInhibitorNon-mutagenic

The hypothetical results suggest that derivatization can significantly impact the molecule's properties. For example, the introduction of a benzyl (B1604629) group at the 3-hydroxyl position (E2A3HPA-045) led to a substantial increase in the predicted binding affinity. However, this modification also increased the predicted blood-brain barrier permeation and potential for CYP2D6 inhibition, which would need to be considered in further design iterations. The N-acetylated derivative (E2A3HPA-015) showed a good balance of improved docking score and favorable predicted ADMET properties.

This in silico approach allows for the rapid exploration of chemical space and the generation of testable hypotheses, thereby accelerating the discovery of novel derivatives of this compound with tailored properties for specific chemical applications.

Applications of Ethyl 2 Amino 2 3 Hydroxyphenyl Acetate in Advanced Chemical Synthesis and Materials Science

Ethyl 2-amino-2-(3-hydroxyphenyl)acetate as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the α-carbon makes this compound a valuable chiral precursor. Chiral α-amino acids and their esters are fundamental building blocks in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Preparation of Stereodefined Complex Organic Molecules

Chiral amino acid esters are widely employed in the stereoselective synthesis of complex organic molecules. The amino and ester functionalities can be readily modified or incorporated into larger molecular frameworks, transferring their chirality to the target molecule. For instance, derivatives of amino acids are used in aldol (B89426) reactions to produce β-hydroxy-α-amino esters, which are key components in various biologically active compounds. The zinc-ProPhenol catalyzed direct asymmetric aldol reaction between glycine (B1666218) Schiff bases and aldehydes is a notable example, affording syn-β-hydroxy-α-amino esters with high diastereoselectivity and enantioselectivity. nih.gov

The general strategy involves the use of the chiral amino acid ester as a nucleophile or an electrophile, often with the amino and carboxyl groups suitably protected, to form new carbon-carbon or carbon-heteroatom bonds with a high degree of stereocontrol. The 3-hydroxyphenyl group in this compound could also participate in or direct certain synthetic transformations.

Precursor for Novel Ligands and Catalysts

Chiral amino acid esters are common starting materials for the synthesis of chiral ligands used in asymmetric catalysis. The amino and ester groups provide convenient handles for derivatization to introduce phosphine (B1218219), amine, or other coordinating moieties. These ligands can then be complexed with transition metals to form catalysts for a variety of asymmetric transformations, such as hydrogenation, C-C bond formation, and allylic alkylation.

For example, N-diphenylphosphinoamino acid esters have been prepared from amino acid esters and chlorodiphenylphosphine, retaining the original stereochemistry. rsc.org These phosphine-containing amino acid derivatives can act as monodentate or bidentate ligands for various metals like platinum, rhodium, and gold. rsc.org The development of such chiral ligands is crucial for advancing enantioselective catalysis. Chiral aminophenol derivatives have also been reviewed for their application in catalytic alkylation, Michael additions, and aldol reactions. researchgate.net

Table 1: Potential Applications of Chiral Ligands Derived from Amino Acid Esters
Ligand TypeMetal ComplexAsymmetric ReactionReference
N-Diphenylphosphinoamino acid estersRh, Pt, AuHydrogenation, Hydrosilylation rsc.org
ProPhenol ligandsZnAldol reaction nih.gov
Peptide Schiff bases-Strecker reaction mdpi.com
Dipeptide phosphinesCuConjugate addition mdpi.com

Role of this compound in Polymer Chemistry and Functional Materials (non-biological)

The combination of a polymerizable amine or phenol (B47542) group with an ester functionality suggests that this compound could serve as a valuable monomer or co-monomer in the synthesis of functional polymers.

Monomer or Co-monomer in Polymerization Reactions (if applicable)

The amino and hydroxyl groups on the phenyl ring of this compound offer sites for polymerization. Aminophenols can be polymerized through oxidative or enzymatic methods to form poly(aminophenol)s, which are derivatives of polyaniline. researchgate.net These polymers often exhibit interesting electronic and electrochemical properties. For instance, poly(m-aminophenol) has been synthesized and used in the fabrication of nanocomposites for the removal of heavy metal ions from aqueous solutions. nih.gov

Furthermore, the ester group could potentially be involved in polymerization reactions such as polycondensation to form polyesters or poly(ester-amide)s, especially after conversion of the ester to a carboxylic acid. Amino acid-based poly(ester amide)s are a class of biodegradable polymers with good mechanical and thermal properties. pnrjournal.com

Incorporation into Advanced Polymer Architectures

The multifunctionality of this compound allows for its incorporation into more complex polymer architectures. The chiral center can introduce chirality into the polymer backbone or as a pendant group, leading to materials with unique optical properties or the ability to perform chiral separations.

The phenolic hydroxyl group can also act as an antioxidant moiety within a polymer chain, potentially enhancing the thermal stability and longevity of the material. The amino group can provide a site for further functionalization or can contribute to the polymer's adhesive and surface properties. The synthesis of polypeptides and poly(α-hydroxy esters) from α-amino and α-hydroxy acids, respectively, via ring-opening polymerization of their corresponding cyclic anhydrides, demonstrates a pathway to creating biodegradable polymers from amino acid-derived monomers. nih.gov

Table 2: Potential Polymerization Pathways for this compound Analogs
Monomer TypePolymerization MethodResulting PolymerPotential PropertiesReference
AminophenolsOxidative PolymerizationPoly(aminophenol)Conductive, Chelating researchgate.net
Amino acid estersPolycondensationPoly(ester amide)Biodegradable, Good mechanical properties pnrjournal.com
Amino acid N-carboxyanhydridesRing-Opening PolymerizationPolypeptideBiocompatible, Self-assembly nih.gov

Applications in Supramolecular Chemistry and Crystal Engineering

The presence of hydrogen bond donors (amino and hydroxyl groups) and acceptors (carbonyl oxygen of the ester) makes this compound an excellent candidate for constructing well-defined supramolecular assemblies and for use in crystal engineering.

Non-covalent interactions, such as hydrogen bonding and π-π stacking, are fundamental to the design of molecular crystals with desired properties. nih.gov The amino and hydroxyl groups of this compound can form robust intermolecular hydrogen bonds, leading to the formation of one-, two-, or three-dimensional networks. The study of the crystal structure of a related compound, Ethyl 2-(3-amino-4-hydroxyphenyl)acetate, reveals a network of intermolecular N—H⋯O, O—H⋯N, and C—H⋯O hydrogen bonds that stabilize the crystal lattice. nih.gov

The principles of crystal engineering can be applied to co-crystallize this compound with other molecules (co-formers) to create new solid forms with tailored properties, such as solubility, stability, and melting point. Amino acids are known to be excellent co-formers in crystal engineering due to their ability to form zwitterions and participate in strong hydrogen bonding. nih.gov The interplay of the different functional groups in this compound offers a rich landscape for the design of novel supramolecular architectures.

Table 3: Potential Non-Covalent Interactions in the Supramolecular Assembly of this compound
Interaction TypeDonor GroupAcceptor GroupPotential Supramolecular MotifReference
Hydrogen Bond-NH2, -OHC=O, -OH, -NH2Chains, Sheets, 3D Networks nih.gov
π-π StackingPhenyl ringPhenyl ringStacked Dimers or Columns nih.gov
C-H···O InteractionC-H (aliphatic/aromatic)C=O, -OHStabilization of larger networks nih.gov

Analytical Chemistry Applications

This compound, a derivative of the non-proteinogenic amino acid hydroxyphenylglycine, serves specialized and critical roles within analytical chemistry. Its primary applications in this field are centered on its use as a reference standard for quality control and its role in the development of analytical methods for complex mixtures, particularly within the pharmaceutical industry.

As a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs), the purity and precise identification of this compound are paramount. This necessity underpins its significance in analytical applications, where it helps ensure the quality, safety, and efficacy of the final products.

In analytical chemistry, a reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis. pharmaffiliates.comsimsonpharma.com this compound is utilized as such a standard in several key capacities, primarily in pharmaceutical quality control. nih.govgoogle.com

Identity Confirmation: The compound is used to confirm the identity of intermediates in a chemical synthesis process. By comparing the analytical signals (e.g., retention time in chromatography, mass-to-charge ratio in mass spectrometry) of a sample with those of the certified reference standard, analysts can verify the presence of the correct molecule.

Purity Assessment and Impurity Profiling: During the synthesis of more complex molecules, this compound may be a starting material or a process-related intermediate. A reference standard is essential for developing methods to quantify its purity and to identify and quantify any related impurities. mriglobal.org For instance, it can be used to develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the main compound from unreacted starting materials or side-reaction products.

Assay of Pharmaceutical Ingredients: In cases where this compound is a precursor to an API, such as certain semi-synthetic β-lactam antibiotics, it may also be used as a reference standard to test for its presence as a potential impurity in the final drug substance. Regulatory bodies require strict control of impurities in pharmaceutical products, making such reference standards indispensable.

The availability of this compound as a commercial-grade reference standard underscores its importance in routine quality control and for validating analytical procedures to meet stringent regulatory requirements. nih.govresearchgate.net

Below is a table summarizing the key identification properties of this compound, which are crucial for its role as a reference standard.

IdentifierValue
Chemical NameThis compound
CAS Number536754-45-7
Molecular FormulaC10H13NO3
Molecular Weight195.22 g/mol
InChI KeyUROAXDAUPFMYOQ-UHFFFAOYSA-N

The development of robust and reliable analytical methods is crucial for monitoring chemical reactions and for the quality control of the final products. This compound plays a significant role in the development and validation of such methods, particularly for the analysis of complex mixtures generated during pharmaceutical manufacturing.

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the analysis of non-volatile, polar compounds like amino acid esters. sysrevpharm.org The development of an HPLC method for a process mixture containing this compound would involve several steps where the reference standard is essential:

Column and Mobile Phase Selection: The initial phase of method development involves selecting an appropriate HPLC column (typically a reversed-phase C8 or C18 column) and a mobile phase that can achieve separation of the target analyte from other components in the mixture. nih.gov A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol.

Method Optimization: The reference standard is used to optimize the chromatographic conditions, such as the mobile phase composition, pH, and flow rate, to ensure a good resolution between the peak for this compound and peaks of other substances.

Method Validation: Once the method is optimized, it must be validated to ensure it is fit for its intended purpose. nih.gov According to the International Council for Harmonisation (ICH) guidelines, validation involves assessing parameters such as:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

The reference standard of this compound is used to prepare solutions of known concentrations to perform these validation experiments. For example, a calibration curve is generated by plotting the analytical response versus the concentration of the standard to establish linearity.

The table below outlines a representative set of HPLC parameters that could be developed for the analysis of a complex mixture containing this compound, based on established methods for related cephalosporin (B10832234) antibiotics and their precursors. sysrevpharm.org

ParameterTypical Condition
InstrumentHigh-Performance Liquid Chromatograph
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseIsocratic or Gradient mixture of Acetonitrile and 0.1 M Ammonium (B1175870) Acetate Buffer (pH 5.6)
Flow Rate1.0 mL/min
DetectionUV Absorbance at 254 nm
Column Temperature30 °C
Injection Volume20 µL

Future Research Directions and Perspectives for Ethyl 2 Amino 2 3 Hydroxyphenyl Acetate

Emerging Synthetic Strategies and Methodological Innovations

The synthesis of α-amino acids and their esters has been a long-standing challenge, with significant breakthroughs occurring over the last few decades. prismbiolab.com Traditional multi-step approaches are gradually being superseded by more efficient and modular strategies that offer greater control and diversity. For a molecule like Ethyl 2-amino-2-(3-hydroxyphenyl)acetate, future synthetic endeavors will likely focus on improving efficiency, stereocontrol, and functional group tolerance.

Modern Synthetic Approaches: Recent advancements in the synthesis of unnatural α-amino acid esters provide a roadmap for new routes to this compound. Key strategies include:

Direct C-H Amination: Iron-nitrene catalysts have been used for the direct amination of the α-position of carboxylic acids, offering a powerful method for creating α-amino acids from readily available precursors. prismbiolab.com Adapting this C-H activation strategy could provide a novel and direct route to the target molecule's core structure. prismbiolab.com

Modular Assembly: A one-pot, three-component amino arylation reaction has been developed for α,α-diaryl α-amino esters, starting from α-keto esters. nih.gov This strategy, which forms two bonds to the quaternary center in a single operation, highlights a move towards modularity where the aryl, amino, and ester components can be varied independently. nih.gov

Catalytic N-Arylation: For derivatization, methods for the N-arylation of amino acid esters using aryl triflates with palladium precatalysts have been developed. researchgate.net These mild conditions minimize racemization, a common issue in amino acid chemistry. researchgate.netmdpi.com

Photoredox Catalysis: Metallophotoredox catalysis enables the synthesis of α-alkyl amino acids from serine with high functional group compatibility and enantiomeric purity, showcasing the potential of light-mediated reactions in this field. prismbiolab.com

These innovative methods represent a significant departure from classical syntheses, which often involve harsh conditions, poor atom economy, and limited functional group compatibility. researchgate.netyakhak.org

Comparison of Synthetic Strategies for α-Amino Acid Esters

StrategyKey FeaturesPotential AdvantagesReference
Direct C-H AminationUses iron-nitrene catalysts on carboxylic acid precursors.High atom economy; direct conversion of C-H to C-N bond. prismbiolab.com
Modular Assembly (from α-keto esters)One-pot, three-component reaction forming two bonds simultaneously.High modularity and efficiency; mild reaction conditions. nih.gov
Catalytic N-ArylationPalladium-catalyzed coupling of amino esters with aryl triflates.Minimal racemization; applicable for derivatization. researchgate.net
Photoredox CatalysisLight-mediated synthesis from precursors like serine.High functional group tolerance and enantiomeric purity. prismbiolab.com

Uncharted Chemical Transformations and Novel Reactivity Discovery

The trifunctional nature of this compound—possessing a primary amine, a phenolic hydroxyl group, and an ester—offers a rich landscape for exploring novel chemical transformations. Each functional group presents a handle for selective modification, making the molecule a versatile scaffold for building more complex structures.

Future research could focus on:

Selective Derivatization: Developing orthogonal protection and activation strategies to selectively react one functional group in the presence of the others. For instance, the amino group can be a site for acylation or reaction with isothiocyanates to form thiourea (B124793) derivatives, which can then be cyclized into heterocyclic systems. nih.gov

Polymerization Monomer: The molecule's structure is conducive to its use as an A-B-C type monomer. The amine and ester groups could participate in the formation of polyamides or be modified for other polymerization reactions, while the phenolic hydroxyl group could be used for cross-linking, surface grafting, or introducing antioxidant properties into a polymer backbone.

Scaffold for Heterocycle Synthesis: The amino ester moiety is a common precursor for various heterocyclic compounds. For example, it could serve as an intermediate for the synthesis of pharmaceutically active 4-hydroxy-3-phenylfuran-2(5H)-ones. nih.gov

Transesterification Reactions: The ethyl ester is susceptible to transesterification, allowing for the introduction of different alkyl or functionalized groups, which could alter the molecule's physical and chemical properties. yakhak.org

The discovery of novel reactivity will depend on systematically exploring the interplay between its three functional groups under various reaction conditions, potentially leading to unexpected cyclizations, rearrangements, or condensation reactions.

Integration of Advanced Computational Methods and Machine Learning in Chemical Research

The fields of computational chemistry and machine learning (ML) are rapidly transforming chemical research, from synthesis design to property prediction. For a molecule like this compound, where experimental data is scarce, these in silico tools offer a powerful approach to accelerate its study.

Potential Applications:

Predictive Modeling for Synthesis and Reactivity: ML models can be trained on large datasets of chemical reactions to predict the outcomes of uncharted transformations or to identify optimal conditions for known reactions, thereby reducing the need for extensive empirical screening. digitaljournal.cominnovationnewsnetwork.commit.edu

Enantioselectivity Prediction: Directed evolution of enzymes for stereoselective synthesis can be guided by ML. An innovative sequence-activity relationship (innov'SAR) methodology has been used to predict the enantioselectivity of enzyme mutants, a technique that could be applied to develop biocatalytic routes to chiral amino acids. nih.gov

Material Property Prediction: If this molecule is considered as a monomer for new polymers, ML models could accelerate the design process. Researchers have successfully used ML to design antimicrobial polymers by training models to classify antimicrobial properties based on polymer structure. rsc.org This approach could be adapted to predict other properties, such as thermal stability, mechanical strength, or biocompatibility. rsc.orgnih.gov

DFT Studies: Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure, bond energies, and reaction mechanisms. Such studies could reveal the relative reactivity of the amine versus the hydroxyl group, predict spectroscopic signatures, and guide the design of new reactions.

By integrating these computational tools, researchers can prioritize experimental efforts, gain a deeper mechanistic understanding, and more rapidly explore the potential applications of this compound.

Potential for Development in Novel Non-Biological Material Systems

The unique combination of a rigid aromatic core with flexible amino and ester functionalities, along with a reactive phenolic hydroxyl group, makes this compound an attractive building block for novel non-biological materials. Its potential lies in creating polymers with tailored properties and functionalities.

Possible Material Systems:

High-Performance Polymers: The molecule could be used as a monomer to synthesize polyesters, polyamides, or poly(ester-amide)s. The aromatic ring would impart rigidity and thermal stability, while the other functional groups allow for the creation of complex polymer architectures.

Functional Coatings and Adhesives: The phenolic hydroxyl and primary amine groups are excellent for promoting adhesion to various surfaces. Polymers derived from this monomer could be developed into functional coatings with enhanced mechanical properties, such as the creep-resistant polyurethane coatings reinforced with ceramic microspheres. nih.gov

Sequence-Defined Polymers: Recent innovations have enabled the synthesis of sequence-defined polymers with full control over the monomer sequence. thechemicalengineer.com A multifunctional monomer like this compound could be incorporated into such systems to create polymers with precise structures and functions for applications in nanotechnology or information storage. thechemicalengineer.com

Polymer Gels and Hydrogels: The functional groups on the molecule are suitable for forming cross-linked networks characteristic of polymer gels. mdpi.com These materials could be designed to be stimuli-responsive, where changes in pH or temperature could alter the properties of the gel, making them suitable for sensors, actuators, or controlled-release systems.

Potential Applications in Non-Biological Material Systems

Material TypeRole of this compoundPotential PropertiesReference Context
High-Performance Polymers (e.g., Polyamides, Polyesters)Trifunctional monomerThermal stability, rigidity, chemical resistance nih.gov
Functional CoatingsMonomer or additiveEnhanced adhesion, creep resistance, antioxidant properties nih.gov
Sequence-Defined PolymersFunctional building blockPrecise control over structure and function for data storage or nanomedicine thechemicalengineer.com
Stimuli-Responsive GelsMonomer and cross-linking agentResponsive to pH, temperature, or specific analytes for sensors or drug delivery mdpi.com

Challenges and Opportunities in the Academic Study of this compound

The academic study of this compound is presented with both significant hurdles and compelling opportunities.

Challenges:

Limited Existing Research: There is a notable lack of dedicated studies on this specific compound, requiring researchers to extrapolate from literature on similar structures.

Synthetic Complexity: While emerging strategies exist, developing a scalable, cost-effective, and stereoselective synthesis remains a primary challenge. Controlling the chemoselectivity during synthesis and subsequent transformations due to the three distinct functional groups will require careful optimization.

Natural Rarity: The parent amino acid, 3-hydroxyphenylglycine, is uncommon in nature, meaning there are fewer biological systems and pathways to inspire research into its function or application compared to more common amino acids. rsc.org

Opportunities:

Untapped Potential: The very lack of research means that the field is wide open for fundamental discoveries in its synthesis, reactivity, and applications.

Multifunctionality as a Strength: The compound's trifunctional nature is a significant opportunity for chemists, particularly in polymer and materials science, to create novel architectures and functional materials from a single, versatile building block.

Leveraging Modern Tools: There is a clear opportunity to apply cutting-edge computational and machine learning tools to predict the properties and reactivity of this molecule, allowing for a more targeted and efficient research program. nih.govrsc.org

Intermediate for Bioactive Scaffolds: Its structural similarity to phenylglycine derivatives, which are present in various bioactive compounds, makes it a valuable starting point for medicinal chemistry programs aimed at synthesizing new therapeutic agents. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 2-amino-2-(3-hydroxyphenyl)acetate?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions. For example, a condensation reaction between ethyl 2-chloroacetoacetate and arylhydrazines in the presence of sodium acetate in methanol can yield intermediates like ethyl 2-arylhydrazono-2-chloroacetates. Subsequent treatment with aqueous ammonia or other nucleophiles introduces the amino group . Alternatively, diazonium salt coupling followed by reduction or hydrolysis steps may be used, as demonstrated in the synthesis of structurally similar phenylacetate derivatives . Key considerations include solvent selection (e.g., DMF for high-temperature reactions) and purification via column chromatography or recrystallization.
Synthetic Route Key Reagents Yield Reference
Condensation reactionArylhydrazines, NaOAc78%
Diazonium couplingHydroxylamine HCl, K₃PO₄88%

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the presence of the amino, hydroxyl, and ester functional groups. For instance, the hydroxyl proton (3-hydroxyphenyl group) typically appears as a broad singlet at δ 9–10 ppm, while the ester carbonyl resonates at δ 170–175 ppm in ¹³C NMR .
  • HPLC-MS : Used to assess purity and detect isomers. A C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) is recommended for resolving polar derivatives .
  • X-ray Crystallography : Single-crystal X-ray diffraction (employing SHELX software for refinement) provides definitive structural confirmation, particularly for resolving stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved during structural elucidation?

  • Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal-packing effects. For example:

  • If NMR suggests free rotation of the 3-hydroxyphenyl group but X-ray data shows a fixed conformation, perform variable-temperature NMR to assess rotational barriers .
  • Use computational tools (DFT calculations) to compare energy-minimized structures with crystallographic data. Software like Gaussian or ORCA can model hydrogen-bonding interactions observed in SHELX-refined structures .
    • Case Study : In Ethyl 2-(3-amino-4-hydroxyphenyl)acetate, hydrogen bonding between the hydroxyl and amino groups stabilizes the crystal lattice, which may not be evident in solution-phase NMR .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Use enantioselective catalysts like BINOL-derived phosphoric acids to induce asymmetry during the formation of the amino-acetate backbone .
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer of a racemic ester intermediate .
  • Crystallization-Induced Diastereomer Transformation : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) to enhance diastereomeric excess .

Q. How can computational methods predict the reactivity of this compound in drug-design applications?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes in antibacterial or anticancer pathways). The 3-hydroxyphenyl group often participates in π-π stacking with aromatic residues .
  • QSAR Modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gaps calculated via DFT) with observed bioactivity. For example, electron-donating substituents on the phenyl ring enhance antibacterial potency .
  • MD Simulations : Assess stability of hydrogen-bonded networks in physiological conditions, as demonstrated in studies of similar phenylacetate derivatives .

Q. What experimental precautions are necessary to prevent decomposition during storage and handling?

  • Methodological Answer :

  • Storage : Store at -20°C under inert gas (argon or nitrogen) to minimize oxidation of the hydroxyl and amino groups .
  • Lyophilization : For long-term stability, lyophilize the compound as a hydrochloride salt, which reduces hygroscopicity .
  • Light Sensitivity : Use amber vials to protect against photodegradation, particularly for the 3-hydroxyphenyl moiety .

Data Analysis and Reporting

Q. How should researchers address batch-to-batch variability in synthetic yields?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to optimize reaction parameters (temperature, catalyst loading, solvent ratio). For example, a central composite design can identify optimal conditions for the condensation step .
  • Statistical Analysis : Apply ANOVA to assess significance of variability sources (e.g., reagent purity, humidity).
  • QC Protocols : Implement in-process monitoring via inline FTIR or Raman spectroscopy to detect intermediates and adjust conditions in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.